molecular formula C26H28F3NO4 B7750875 8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one

8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one

Cat. No.: B7750875
M. Wt: 475.5 g/mol
InChI Key: JRDXVXIDXLORFG-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a suitable phenol and a β-ketoester.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the azepane moiety: This can be done through nucleophilic substitution reactions using azepane derivatives.

    Final modifications: Hydroxylation and other functional group modifications can be carried out using standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl and azepane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, this compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Its pharmacological properties can be investigated for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or electronic devices.

Mechanism of Action

The mechanism of action of 8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-(trifluoromethyl)chromen-4-one: Lacks the azepane and trimethylphenoxy groups.

    8-(Azepan-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one: Lacks the hydroxyl and trimethylphenoxy groups.

    7-Hydroxy-3-(2,3,5-trimethylphenoxy)chromen-4-one: Lacks the azepane and trifluoromethyl groups.

Uniqueness

8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one is unique due to the presence of all these functional groups in a single molecule. This combination of groups can result in unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3NO4/c1-15-12-16(2)17(3)21(13-15)33-24-22(32)18-8-9-20(31)19(14-30-10-6-4-5-7-11-30)23(18)34-25(24)26(27,28)29/h8-9,12-13,31H,4-7,10-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDXVXIDXLORFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O)C(F)(F)F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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